molecular formula C19H15ClN4O3S B2491870 (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide CAS No. 873307-13-2

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B2491870
CAS No.: 873307-13-2
M. Wt: 414.86
InChI Key: QZQLJZSRNFYIJZ-IZZDOVSWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinylsulfamoyl group, and a prop-2-enamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a suitable aromatic compound to introduce the chlorophenyl group.

    Introduction of the Pyrimidinylsulfamoyl Group: The next step involves the reaction of the chlorophenyl intermediate with a pyrimidinylsulfamoyl reagent under appropriate conditions to form the desired intermediate.

    Formation of the Prop-2-enamide Moiety: Finally, the intermediate is reacted with an appropriate amide-forming reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Bromophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (2E)-3-(2-Fluorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-17-5-2-1-4-14(17)6-11-18(25)23-15-7-9-16(10-8-15)28(26,27)24-19-21-12-3-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQLJZSRNFYIJZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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